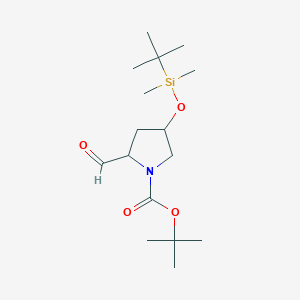
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl group, and a formyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the tert-butyl and tert-butyldimethylsilyl groups through a series of reactions involving silylation and formylation. The reaction conditions often include the use of bases such as imidazole and solvents like dimethylformamide (DMF) to facilitate the silylation process .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better scalability .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution: The tert-butyldimethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe in NMR studies due to the tert-butyl group’s distinct NMR signals . It can also be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The formyl group can be modified to create various bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The tert-butyldimethylsilyl group acts as a protecting group, allowing for selective reactions at other sites on the molecule. The formyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilanol
- tert-Butyl (tert-butyldimethylsilyl)glyoxylate
Comparison: Compared to similar compounds, tert-butyl 4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl group and a tert-butyldimethylsilyl group on the same molecule. This combination provides enhanced stability and reactivity, making it a versatile compound for various applications. The formyl group also adds to its uniqueness, allowing for further functionalization and derivatization .
Propiedades
IUPAC Name |
tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDKXBTUIHSMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)






